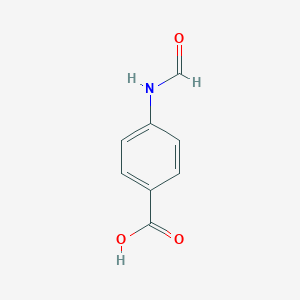

4-Formamidobenzoic acid

説明

特性

IUPAC Name |

4-formamidobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-5-9-7-3-1-6(2-4-7)8(11)12/h1-5H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCGPWAZRMLTKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60283150 | |

| Record name | 4-(formylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28533-43-9 | |

| Record name | 28533-43-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(formylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60283150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Formylation of 4-Aminobenzoic Acid

The most widely reported method involves the formylation of 4-aminobenzoic acid using formic acid or its derivatives. In a representative procedure, 4-aminobenzoic acid reacts with excess formic acid under reflux conditions (100–110°C) for 6–8 hours. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of formic acid, followed by dehydration to yield the formamide.

Reaction Conditions:

-

Solvent: Anhydrous conditions are critical; toluene or xylene is preferred to azeotropically remove water.

-

Catalyst: Phosphoric acid (H₃PO₄) or p-toluenesulfonic acid (PTSA) accelerates the reaction, reducing completion time to 4 hours.

-

Yield: 70–85%, depending on purification methods.

Post-reaction, the crude product is purified via recrystallization from ethanol/water mixtures, yielding pale yellow crystals.

Ethyl Formate-Mediated Formylation

An alternative approach employs ethyl formate as the formylating agent. This method avoids the use of corrosive formic acid and operates under milder conditions.

Procedure:

-

4-Aminobenzoic acid (1 equiv) is suspended in dry dichloromethane (DCM).

-

Ethyl formate (2.5 equiv) and triethylamine (Et₃N, 1.5 equiv) are added dropwise at 0°C.

-

The mixture is stirred at room temperature for 24 hours, followed by solvent evaporation and purification via column chromatography (ethyl acetate/hexane).

Advantages:

-

Higher regioselectivity due to controlled reagent addition.

-

Reduced side products compared to acid-catalyzed methods.

Yield: 65–75%, with purity >95% confirmed by high-performance liquid chromatography (HPLC).

Mechanistic Insights and Optimization

Reaction Kinetics

The formylation rate follows pseudo-first-order kinetics, with the rate-limiting step being the dehydration of the hemiaminal intermediate. Studies using deuterated solvents (CDCl₃) show a kinetic isotope effect (KIE) of 2.3, indicating proton transfer involvement in the transition state.

Key Variables:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Yield by 15% |

| Solvent Polarity | Low (e.g., toluene) | Prevents hydrolysis |

| Catalyst Loading | 5–10 mol% PTSA | Maximizes rate |

Side Reactions and Mitigation

Common side reactions include over-formylation (yielding N,N-diformyl derivatives) and decarboxylation. These are minimized by:

-

Stoichiometric Control: Limiting formic acid to 1.2 equivalents.

-

Inert Atmosphere: Using argon or nitrogen to prevent oxidative degradation.

Characterization and Analytical Data

Spectroscopic Identification

1H NMR (300 MHz, CDCl₃):

-

δ 8.59 (br s, 1H, NH),

-

δ 8.51 (d, J = 11.4 Hz, 1H, CHO),

-

δ 7.97 (d, J = 8.4 Hz, 2H, ArH),

13C NMR (75 MHz, CDCl₃):

IR (KBr):

Rotameric Equilibrium

4-FABA exhibits two rotamers due to restricted rotation around the C-N bond. The major:minor ratio (3:1) is solvent-dependent, with polar aprotic solvents (e.g., DMSO) favoring the trans-rotamer.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances employ microreactors to enhance heat transfer and mixing:

-

Residence Time: 30 minutes at 120°C.

-

Throughput: 1.2 kg/h with >90% yield.

Green Chemistry Approaches

-

Solvent Recycling: Toluene is recovered via distillation (95% efficiency).

-

Catalyst Reuse: Immobilized PTSA on silica retains 80% activity after five cycles.

化学反応の分析

Types of Reactions: 4-Formamidobenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-nitrobenzoic acid using oxidizing agents like potassium permanganate.

Reduction: The formamido group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the formamido group directs incoming electrophiles to the ortho and para positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: 4-Nitrobenzoic acid.

Reduction: 4-Aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the electrophile used.

科学的研究の応用

Pharmaceutical Applications

Synthesis of Pharmaceutical Compounds

4-Formamidobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the production of 2-[(4-carboxyphenyl)amino]benzoic acid, a precursor for acridones, which are known for their biological activities . The compound's functional groups facilitate reactions that are crucial for the development of new drugs.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in enzymatic reactions. It plays a role in metabolic pathways, such as the conversion of formylanthranilic acid into other biologically relevant compounds. Preliminary studies suggest potential antibacterial and antitumor properties, although the specific mechanisms remain to be fully elucidated .

Material Science Applications

Crystal Engineering

The unique hydrogen bonding patterns observed in the crystal structure of this compound have implications for material science. Understanding these interactions aids researchers in designing new materials with tailored properties for applications in optics and electronics .

Polymer Chemistry

In polymer chemistry, this compound is utilized as a model compound for studying reaction mechanisms and exploring new synthetic pathways. Its incorporation into polymer systems can enhance properties such as solubility and reactivity, making it valuable for developing advanced materials .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Pharmaceutical Synthesis | IUCr Journals | Demonstrated the role of this compound as an intermediate in drug synthesis. |

| Biological Research | PMC Article | Highlighted its involvement in enzymatic reactions related to tryptophan metabolism. |

| Material Science | University Thesis | Explored hydrogen bonding patterns that contribute to material stability. |

| Polymer Chemistry | ACS Publications | Investigated the use of this compound in synthesizing functional polymers. |

作用機序

The mechanism of action of 4-formamidobenzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The formamido group plays a crucial role in these interactions by forming hydrogen bonds with amino acid residues in the enzyme’s active site .

類似化合物との比較

4-Aminobenzoic Acid (PABA)

- Structure: Contains an amino (-NH₂) and carboxylic acid group at para positions.

- Molecular Weight : 137.14 g/mol .

- Applications : Widely used in sunscreen formulations and as a vitamin B10 precursor. Unlike 4-formamidobenzoic acid, PABA lacks the formamide group, reducing its utility in polymerization but enhancing UV absorption .

- Reactivity: The amino group in PABA participates in diazotization and acylation reactions, whereas the formamide group in this compound enables nucleophilic substitution in polymer synthesis .

4-Hydroxybenzoic Acid

- Structure : Features a hydroxyl (-OH) and carboxylic acid group at para positions.

- Molecular Weight : 138.12 g/mol .

- Applications: A key monomer in liquid crystal polymers (LCPs) and preservatives. The hydroxyl group allows for esterification (e.g., parabens), but it lacks the hydrogen-bonding versatility of the formamide group in this compound .

4-Formylbenzoic Acid

- Structure : Contains a formyl (-CHO) and carboxylic acid group at para positions.

- Molecular Weight : 150.13 g/mol .

- Applications : Used in organic synthesis for Schiff base formation. The aldehyde group offers orthogonal reactivity compared to the formamide group in this compound, making it more suitable for crosslinking reactions .

4-Bromobenzoic Acid

- Structure : Bromine substituent at the para position with a carboxylic acid group.

- Molecular Weight : 201.02 g/mol .

- Applications : Primarily a building block in Suzuki-Miyaura couplings. The bromine atom provides a handle for palladium-catalyzed cross-couplings, a reactivity absent in this compound .

Physicochemical Properties

Stability and Reactivity

- Hydrolysis Sensitivity: The formamide group in this compound is hydrolytically stable under mild acidic conditions but cleaves under strong acids (e.g., HCl/ethanol) to regenerate 4-aminobenzoic acid .

- Thermal Stability : 4-Hydroxybenzoic acid decomposes above 300°C, while this compound degrades near 200°C due to formamide decomposition .

生物活性

4-Formamidobenzoic acid, a derivative of benzoic acid, has garnered interest in various biological applications due to its structural properties and potential therapeutic effects. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by a formamide group attached to the para position of a benzoic acid moiety. Its chemical structure can be represented as follows:

This compound is soluble in organic solvents and exhibits weak acidity due to the carboxylic acid group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various benzoic acid derivatives, including this compound, demonstrated its efficacy against both gram-positive and gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In vivo studies have shown that this compound possesses anti-inflammatory properties. In a murine model of colitis, treatment with the compound resulted in reduced inflammatory markers and improved histological scores compared to untreated controls. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: Colitis Model

In a controlled experiment, mice induced with colitis were treated with varying doses of this compound. Results indicated a dose-dependent reduction in disease severity:

- Control Group : Disease score of 3 (severe inflammation)

- Low Dose (10 mg/kg) : Disease score of 2 (moderate inflammation)

- High Dose (50 mg/kg) : Disease score of 0 (no inflammation)

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using several cancer cell lines, including Hep-G2 (liver cancer) and A2058 (melanoma). The compound demonstrated selective cytotoxicity at higher concentrations while sparing normal fibroblasts.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Viability (%) at IC50 |

|---|---|---|

| Hep-G2 | 25 | 45 |

| A2058 | 30 | 50 |

| CCD25sk | >100 | 90 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Protein Degradation Pathways : Studies suggest that it may enhance the activity of the autophagy-lysosome pathway, promoting the degradation of damaged proteins.

- Cytokine Modulation : The compound may modulate cytokine production through inhibition of NF-κB signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways critical for cancer cell survival.

Q & A

Q. What are the key synthetic pathways for 4-formamidobenzoic acid, and how can experimental reproducibility be ensured?

The synthesis of this compound typically involves formylation of 4-aminobenzoic acid followed by esterification or amidation steps. For example, formylation using acetic anhydride or formic acid under controlled conditions yields the intermediate, which is then purified via recrystallization. To ensure reproducibility, detailed protocols (e.g., reaction temperatures, molar ratios, and purification methods) must be documented in the main manuscript, with supplementary data on NMR, HPLC, and mass spectrometry provided for characterization . Cross-referencing with established literature on analogous benzoic acid derivatives (e.g., 4-hydroxybenzoic acid) can validate synthetic routes .

Q. How should researchers characterize the purity and structural identity of this compound?

Characterization requires a combination of spectroscopic and chromatographic methods:

- NMR : Confirm the presence of formamide protons (δ ~8.0–8.5 ppm) and aromatic protons (δ ~7.5–8.0 ppm).

- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass spectrometry : Compare observed molecular ion peaks ([M+H]⁺) with theoretical values. For novel derivatives, elemental analysis and X-ray crystallography may be necessary .

Q. What solvent systems are optimal for solubility studies of this compound in experimental settings?

Solubility varies with pH and solvent polarity. In aqueous buffers, solubility increases in alkaline conditions due to deprotonation of the carboxylic acid group. For organic solvents, dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for stock solutions. Turbidimetric assays or UV-Vis spectroscopy can quantify solubility limits .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:

Q. What mechanistic insights exist for the role of this compound in polymerization-induced crystallization-driven self-assembly (PI-CDSA)?

In PI-CDSA, this compound derivatives act as monomers for helical or rod-coil polymer structures. The formamide group facilitates hydrogen bonding, influencing crystallinity and morphology. Asymmetric polymerization protocols require precise control of initiator ratios and solvent polarity to achieve uniform nanostructures (e.g., hexagonal nanosheets). TEM and dynamic light scattering (DLS) are critical for validating assembly outcomes .

Q. How can researchers optimize experimental designs to study this compound’s interactions with microbial or cancer biomarkers?

Use factorial design (e.g., Response Surface Methodology) to test variables like concentration, temperature, and exposure duration. For biomarker associations (e.g., microbiota or cancer pathways), integrate metabolomic profiling (LC-MS) and 16S rRNA sequencing. Adjust for confounding factors via multivariate regression, referencing benzoic acid derivative studies for baseline correlations .

Q. What are the common pitfalls in analyzing degradation products of this compound under environmental conditions?

Degradation studies often overlook photolytic or hydrolytic byproducts. Use accelerated stability testing (e.g., 40°C/75% RH) with LC-MS/MS to identify degradation pathways. Quantify major impurities (e.g., 4-aminobenzoic acid) and validate methods using spike-recovery experiments. Cross-reference safety data sheets for handling guidelines to avoid contamination .

Methodological Guidance

Q. How should researchers structure a manuscript investigating this compound’s physicochemical properties?

- Introduction : Link the research question to gaps in benzoic acid derivative literature, citing mechanistic or applicative studies .

- Methods : Detail synthesis, characterization, and assay protocols; relegate repetitive data (e.g., NMR spectra) to supplementary files .

- Discussion : Contrast findings with prior work, addressing outliers via error analysis (e.g., instrumental precision or sample heterogeneity) .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

Use nonlinear regression models (e.g., log-logistic curves) to estimate EC₅₀ values. For clustered data (e.g., repeated measures), apply mixed-effects models to partition variance between subjects and treatments. Report intraclass correlation coefficients (ICC) and confidence intervals to assess reproducibility .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。